1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide
Description
The compound 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a benzyl group, at the 3-position with a benzyloxy moiety, and at the 4-position with a carboxamide linked to a 3-(1H-imidazol-1-yl)propyl chain. This structure combines aromatic, electron-donating (benzyloxy), and hydrogen-bonding (imidazole) groups, which may influence its physicochemical properties and biological interactions. The imidazole-propylamine side chain is a common pharmacophore in drug design, often enhancing binding to biological targets such as kinases or carbonic anhydrases .
Properties
IUPAC Name |
1-benzyl-N-(3-imidazol-1-ylpropyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-12-7-14-28-15-13-25-19-28)22-17-29(16-20-8-3-1-4-9-20)27-24(22)31-18-21-10-5-2-6-11-21/h1-6,8-11,13,15,17,19H,7,12,14,16,18H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHANGSSZVFAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the benzyl and benzyloxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the imidazolylpropyl group: This step involves the reaction of the pyrazole derivative with 3-(1H-imidazol-1-yl)propyl halide under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the corresponding pyrazole derivative.
Substitution: The imidazolylpropyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole and imidazole compounds exhibit promising anticancer activities. For instance, compounds similar to 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide have been evaluated for their efficacy against various cancer cell lines.
Case Study : A study on related pyrazole derivatives demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT116) cells, with IC50 values indicating higher potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 5-FU | 9.99 | HCT116 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study : A series of substituted benzamides linked to imidazole derivatives demonstrated notable antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various bacterial strains .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N8 | 1.43 | E. coli |
| N22 | 2.60 | K. pneumoniae |
Target Enzymes
Research indicates that similar compounds may inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and repair in rapidly dividing cells .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzyl and benzyloxy groups may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
Yield Comparison :
- Benzamide analogs (compounds 5–9) achieved yields of 65–85% after column chromatography .
- Pyrazole aldehydes (e.g., 4b) were synthesized in ~70% yield , suggesting the target compound’s synthesis may require optimized purification due to its bulkier substituents.
Physicochemical Properties
Table 2: Spectroscopic Data for Selected Analogs
Biological Activity
1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic potential.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Benzyloxy group : May enhance solubility and stability.
- Imidazole moiety : Known for its role in various biological processes and interactions.
- Pyrazole core : Associated with diverse biological activities.
Research indicates that compounds similar to this compound exhibit antiproliferative effects through various mechanisms:
-
Inhibition of mTORC1 Pathway :
- The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. In studies involving MIA PaCa-2 pancreatic cancer cells, it was observed that the compound inhibited mTORC1 reactivation following nutrient deprivation, thus impairing tumor cell survival under stress conditions .
- Autophagy Modulation :
- Kinesin Spindle Protein (KSP) Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies highlight the importance of specific functional groups:
- The presence of the benzyloxy group enhances the compound's ability to interact with cellular targets.
- Variations in the pyrazole and imidazole substituents can lead to significant changes in potency and selectivity against different cancer cell lines .
Case Studies
Several studies have explored the efficacy of pyrazole-based compounds in preclinical models:
Q & A
Q. What is the synthetic route for 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide?
The synthesis typically involves:
- Pyrazole core formation : Condensation of hydrazine derivatives with β-ketoesters or diketones.
- Substituent introduction : Benzyl and benzyloxy groups are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation).
- Carboxamide linkage : The imidazole-containing propylamine sidechain is coupled to the pyrazole-4-carboxylic acid intermediate using carbodiimide reagents (e.g., DCC or EDC) .
- Purification via column chromatography and crystallization.
Q. What analytical techniques are used to confirm the compound’s structure?
Key methods include:
- NMR spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) to resolve substituent connectivity and stereochemistry.
- X-ray crystallography : To determine the 3D structure and hydrogen-bonding interactions (e.g., using SHELXL for refinement ).
- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Target identification : The imidazole and pyrazole moieties suggest potential binding to metalloenzymes (e.g., kinases, cytochrome P450) or receptors (e.g., G-protein-coupled receptors).
- Assays :
- Enzyme inhibition assays: Measure IC values using fluorogenic substrates or radiometric methods.
- Surface plasmon resonance (SPR): Quantify binding kinetics (K, on/off rates).
- Molecular docking: Predict binding poses using software like AutoDock or Schrödinger .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation :
- Replace benzyloxy with alkoxy groups to assess hydrophobicity effects.
- Modify the imidazole-propyl chain length to optimize target engagement.
Q. How do data contradictions arise in biological activity studies, and how can they be resolved?
- Common sources :
- Purity discrepancies: Residual solvents or isomers (e.g., regioisomers in pyrazole synthesis) alter activity. Validate via HPLC and -NMR .
- Assay variability: Differences in cell lines, buffer pH, or incubation time. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Solubility issues: Use co-solvents (DMSO/PEG) or prodrug strategies to improve bioavailability .
- Resolution : Cross-validate findings using orthogonal assays (e.g., SPR + cellular thermal shift assays).
Methodological Challenges
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent screening : Use vapor diffusion or slow evaporation with polar/nonpolar solvent mixtures (e.g., acetone/water) .
- Temperature control : Crystallize at 180 K to minimize thermal motion and improve resolution .
- Cryoprotection : Soak crystals in glycerol or paraffin oil before flash-freezing .
Q. How can computational modeling predict metabolic stability?
- In silico tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
